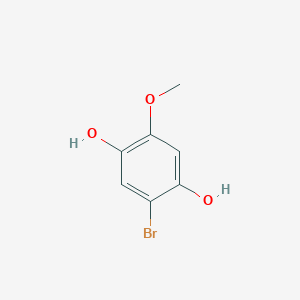

2-Bromo-5-methoxybenzene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-methoxybenzene-1,4-diol is a useful research compound. Its molecular formula is C7H7BrO3 and its molecular weight is 219.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

2-Bromo-5-methoxybenzene-1,4-diol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Notably, it can undergo oxidation to form quinones or reduction to yield hydroquinones, which are valuable in different chemical processes.

Reactivity Studies

The compound's reactivity is primarily attributed to its hydroxyl groups and bromine substituent. It can participate in substitution reactions to produce various substituted hydroquinones depending on the nucleophile used. This property is exploited in the development of new materials and chemicals.

Biological Applications

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties , making it a candidate for further investigation in biological studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Pharmaceutical Potential

Due to its structural similarity to other bioactive compounds, this compound is being studied for potential pharmaceutical applications. It may interact with biological targets such as enzymes and proteins, influencing their activity and providing a basis for drug development .

Medical Research

Antimicrobial Activity

Preliminary studies have shown that related compounds exhibit antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. This suggests that this compound could be explored for its potential use in developing new antimicrobial agents .

Case Study: Cytotoxicity Testing

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of 2-bromo-5-methoxybenzene showed selective cytotoxicity towards A549 lung cancer cells, indicating potential therapeutic applications in oncology .

Industrial Applications

Dyes and Polymers Production

The compound is utilized in the production of dyes and polymers due to its reactive functional groups. Its ability to participate in polymerization reactions makes it valuable for creating new materials with specific properties .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Synthesis Intermediate | Used to synthesize complex organic molecules through oxidation/reduction. |

| Biology | Antioxidant Research | Potential antioxidant properties under investigation. |

| Medicine | Pharmaceutical Development | Structural similarity to bioactive compounds suggests drug potential. |

| Industrial | Production of Dyes and Polymers | Reactive functional groups utilized in material synthesis. |

Analyse Des Réactions Chimiques

Bromination Reactions

The compound itself is synthesized via bromination of precursor catechol derivatives. For example, bromination of 5-methoxy-1,4-benzenediol under acidic conditions (e.g., acetic acid) introduces the bromine substituent at the para position relative to the methoxy group .

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂, acetic acid | Room temperature | 2-Bromo-5-methoxybenzene-1,4-diol |

Demethylation Reactions

Demethylation of the methoxy group to a hydroxyl (–OH) group is achieved using boron tribromide (BBr₃). This reaction typically proceeds under inert conditions (e.g., argon atmosphere) and involves quenching with water .

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | −78°C → room temperature | 2-Hydroxy-5-hydroxybenzene-1,4-diol |

Nucleophilic Substitution

The bromine atom undergoes nucleophilic substitution with hydroxyl groups under basic conditions. For example, treatment with aqueous sodium hydroxide replaces the bromine with –OH, yielding 5-methoxybenzene-1,2,4-triol.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Substitution | NaOH, H₂O | Room temperature | 5-Methoxybenzene-1,2,4-triol |

Oxidation to Quinones

The hydroxyl groups in the 1,4-diol arrangement can be oxidized to form quinones. Potassium permanganate (KMnO₄) under acidic conditions converts the diol to a quinone derivative, a reaction typical of catechols.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Heat | Corresponding quinone |

Benzylation (Protection of Hydroxyl Groups)

Hydroxyl groups can be protected via benzylation using benzyl bromide (BnBr) in the presence of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF/acetone mixtures. This reaction enhances stability during multi-step syntheses .

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzylation | BnBr, KI, K₂CO₃, DMF/acetone | 70°C | Benzyloxy-protected derivatives |

Key Analytical and Structural Data

NMR spectroscopy is critical for structural confirmation. For example, ¹H NMR of this compound typically shows:

Propriétés

Formule moléculaire |

C7H7BrO3 |

|---|---|

Poids moléculaire |

219.03 g/mol |

Nom IUPAC |

2-bromo-5-methoxybenzene-1,4-diol |

InChI |

InChI=1S/C7H7BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |

Clé InChI |

UULJVMWZTSKTGG-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C(=C1)O)Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.